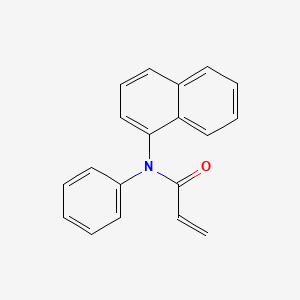

N-(1-Naphthyl)-N-phenylacrylamide

Overview

Description

N-(1-Naphthyl)-N-phenylacrylamide, also known as NPPA, is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of acrylamide, which is widely used in various industries such as food, cosmetics, and agriculture. NPPA is a yellowish powder that is soluble in organic solvents and has a melting point of 175-177°C.

Scientific Research Applications

Allelochemical Stress in Aquatic Algae

N-phenyl-2-naphthylamine, a compound related to N-(1-Naphthyl)-N-phenylacrylamide, has been investigated for its effects on the aquatic unicellular algae Chlorella vulgaris. This compound acts as an effective allelochemical, inducing oxidative damage and inhibiting photosynthesis in C. vulgaris. Exposure increases antioxidant enzyme activities, suggesting a stress response to oxidative damage. Additionally, it disrupts cell growth and damages the cellular structure, including the plasma membrane and chloroplasts, highlighting its potential ecological impact on aquatic ecosystems (Qian et al., 2009).

Supramolecular Chemistry and Molecular Recognition

Core-substituted naphthalenediimides (cNDIs), related to this compound, exhibit significant potential in supramolecular chemistry and molecular recognition. They can absorb and fluoresce in various colors without structural changes, making them suitable for applications in sensors, DNA binding, and organic electronics. Their ability to form pi-stacks and engage in hydrogen bonding enables their use in constructing supramolecular architectures, highlighting their versatility and utility in designing molecular sensors and devices (Sakai et al., 2010).

Antimicrobial Coatings

Poly(2-(dimethylamino ethyl)methacrylate) (pDMAEMA), incorporating a structure analogous to this compound, has been studied for its antimicrobial properties against various bacteria. This research underscores the potential of this compound-related compounds in developing antimicrobial coatings for medical devices, highlighting their broad-spectrum efficacy and the mechanisms underlying their antimicrobial action (Rawlinson et al., 2010).

Environmental Impact and Phytotoxic Properties

The phytotoxic properties of N-phenyl-2-naphthylamine, similar to this compound, have been assessed, revealing specific toxic actions in plants that are not aligned with unspecific narcosis-type actions. This compound affects photosynthetic processes and can produce cumulative damage over time in algae, pointing to its significant environmental impact and the need for careful management of such compounds (Altenburger et al., 2006).

Mechanism of Action

Target of Action

The primary target of N-(1-Naphthyl)-N-phenylacrylamide is the auxin pathway in plants . This pathway plays essential roles in modulating plant growth and development by regulating cell expansion, division, and differentiation . The compound interferes with the auxin pathway, affecting multiple growth and patterning processes in plants .

Mode of Action

This compound interacts with its targets by inhibiting the PIN-FORMED (PIN) transporters , which are responsible for the directional intercellular transport of auxin, also known as polar auxin transport (PAT) . This inhibition disrupts the spatial-temporarily dynamic auxin maxima and minima, which are crucial for developmental programming .

Biochemical Pathways

The affected biochemical pathway is the auxin transport pathway . The compound’s action on this pathway impacts various developmental processes, including shoot branching and floral development . By inhibiting auxin transport, the compound can lead to the outgrowth of axillary buds into branches .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of auxin transport, leading to changes in plant growth and development . For example, the inhibition of auxin transport can lead to the outgrowth of axillary buds into branches .

properties

IUPAC Name |

N-naphthalen-1-yl-N-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO/c1-2-19(21)20(16-11-4-3-5-12-16)18-14-8-10-15-9-6-7-13-17(15)18/h2-14H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAYATMUFGQSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393837 | |

| Record name | N-(Naphthalen-1-yl)-N-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78820-11-8 | |

| Record name | N-(Naphthalen-1-yl)-N-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

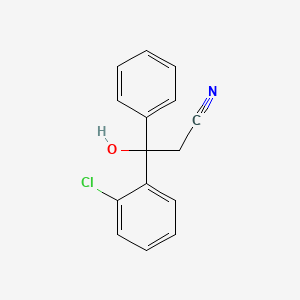

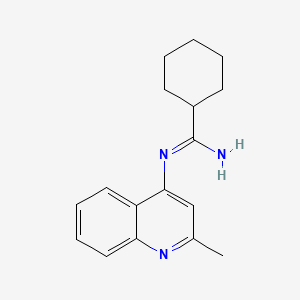

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

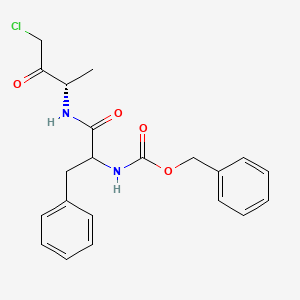

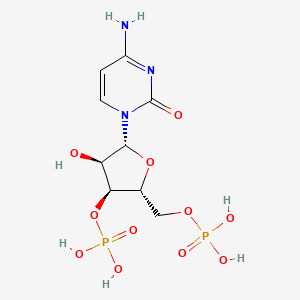

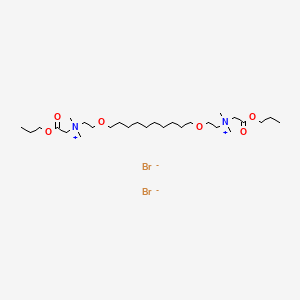

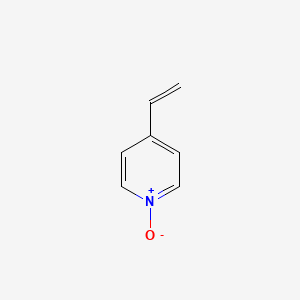

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Chlorobenzo[D]thiazol-2-ylthio)propanamide](/img/structure/B1622903.png)